![molecular formula C19H20N2O3S B10975414 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propoxybenzamide](/img/structure/B10975414.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propoxybenzamide
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Overview
Description
N-(6-Ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide is a chemical compound with a complex structure that includes both benzothiazole and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)heptanamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide
- (6-ethoxy-1,3-benzothiazol-2-yl)urea
Uniqueness
N-(6-ethoxy-13-benzothiazol-2-yl)-4-propoxybenzamide is unique due to the presence of both ethoxy and propoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole and benzamide moieties provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C19H20N2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C19H20N2O3S/c1-3-11-24-14-7-5-13(6-8-14)18(22)21-19-20-16-10-9-15(23-4-2)12-17(16)25-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22) |
InChI Key |
CATVEQRTSJYMIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Origin of Product |
United States |
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